molecular formula C11H17BrO3Si B1450674 (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane CAS No. 2104695-66-9

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane

Cat. No.: B1450674
CAS No.: 2104695-66-9
M. Wt: 305.24 g/mol
InChI Key: SDYUNRUWGJADII-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si and a molecular weight of 305.24 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenoxy ring, which is further bonded to a trimethylsilane group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane typically involves the reaction of 2-bromo-4,5-dimethoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Bromo-4,5-dimethoxyphenol+Trimethylsilyl chlorideThis compound+HCl\text{2-Bromo-4,5-dimethoxyphenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-4,5-dimethoxyphenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxytrimethylsilanes with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.

    Reduction Reactions: Products include phenol derivatives and dehalogenated compounds.

Scientific Research Applications

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of silicon-based materials and coatings.

    Biological Studies: It is employed in the modification of biomolecules for various biological assays.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilane group enhances the stability of the compound and facilitates its reactivity. The bromine atom and methoxy groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methoxyphenoxy)trimethylsilane
  • (2-Bromo-5-methoxyphenoxy)trimethylsilane
  • (2-Bromo-4,5-dimethoxyphenyl)trimethylsilane

Uniqueness

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is unique due to the presence of both bromine and methoxy groups on the phenoxy ring, which provides multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO3Si/c1-13-10-6-8(12)9(7-11(10)14-2)15-16(3,4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYUNRUWGJADII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104695-66-9
Record name (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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